molecular formula C4H2N2O5 B1621004 1,2,5-Oxadiazole-3,4-dicarboxylic acid CAS No. 48113-77-5

1,2,5-Oxadiazole-3,4-dicarboxylic acid

Cat. No.: B1621004
CAS No.: 48113-77-5
M. Wt: 158.07 g/mol
InChI Key: DVGGYXXTNYZERM-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C4H2N2O5. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family. It is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

1,2,5-Oxadiazole-3,4-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to enhance synaptic plasticity and improve cognitive function by modulating cholinergic signaling pathways. In cancer cells, this compound has demonstrated antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins involved in oxidative stress response, thereby stabilizing their structure and enhancing their activity. This compound also affects gene expression by modulating the activity of transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of cognitive function and sustained antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in rodents. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound modulates the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it modulates mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Oxadiazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of high-purity reagents and precise reaction conditions is crucial to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

1,2,5-Oxadiazole-3,4-dicarboxylic acid can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its stability and versatility, making it suitable for a broader range of applications compared to its isomers.

Properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGYXXTNYZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362892
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48113-77-5
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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